

ZZM-1220: A Technical Guide to Selectivity and Off-Target Effects

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Compound of Interest

Compound Name: ZZM-1220

Cat. No.: B12389186

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Abstract

ZZM-1220 is a novel, covalent inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1).^[1] These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), leading to transcriptional repression. Dysregulation of G9a/GLP activity is implicated in various pathologies, particularly in cancer, making them attractive therapeutic targets. **ZZM-1220** has been developed as a potential therapeutic for triple-negative breast cancer (TNBC).^{[1][2]} This technical guide provides a comprehensive overview of the selectivity and potential off-target effects of **ZZM-1220**, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows.

Introduction to ZZM-1220

ZZM-1220 is a structure-based designed covalent inhibitor that targets a cysteine residue within the active site of G9a and GLP.^[1] Its covalent mechanism of action offers the potential for prolonged target engagement and durable pharmacological effects. The primary indication for **ZZM-1220** is TNBC, where it has demonstrated potent anti-proliferative activity.^[2] Understanding the selectivity profile of **ZZM-1220** is paramount for its continued development, as off-target activities can lead to unforeseen side effects and impact the therapeutic window. This document serves to collate the available data on the selectivity of **ZZM-1220** and provide detailed protocols for its characterization.

Quantitative Selectivity Profile

The inhibitory activity of **ZZM-1220** has been primarily characterized against its intended targets, G9a and GLP. While a broad screening panel for **ZZM-1220** against a wide range of other methyltransferases and kinases has not been published, data for other well-characterized G9a/GLP inhibitors are provided for context.

Table 1: In Vitro Inhibitory Activity of **ZZM-1220** and Comparators against G9a and GLP

Compound	Target	IC50 (nM)	Reference
ZZM-1220	G9a	458.3	[2]
GLP	923.8	[2]	
UNC0642	G9a	<2.5	[3][4]
GLP	<2.5	[4]	
A-366	G9a	3.3	[5][6]
GLP	38	[5][6]	
MS012	G9a	>140-fold selective for GLP	[7][8]
GLP	-	[7][8]	

Table 2: Cellular Activity of **ZZM-1220**

Cell Line	Assay	IC50 (μM)	Reference
MDA-MB-231 (TNBC)	Anti-proliferative	0.598	[2]

Table 3: Selectivity of G9a/GLP Inhibitors Against Other Methyltransferases

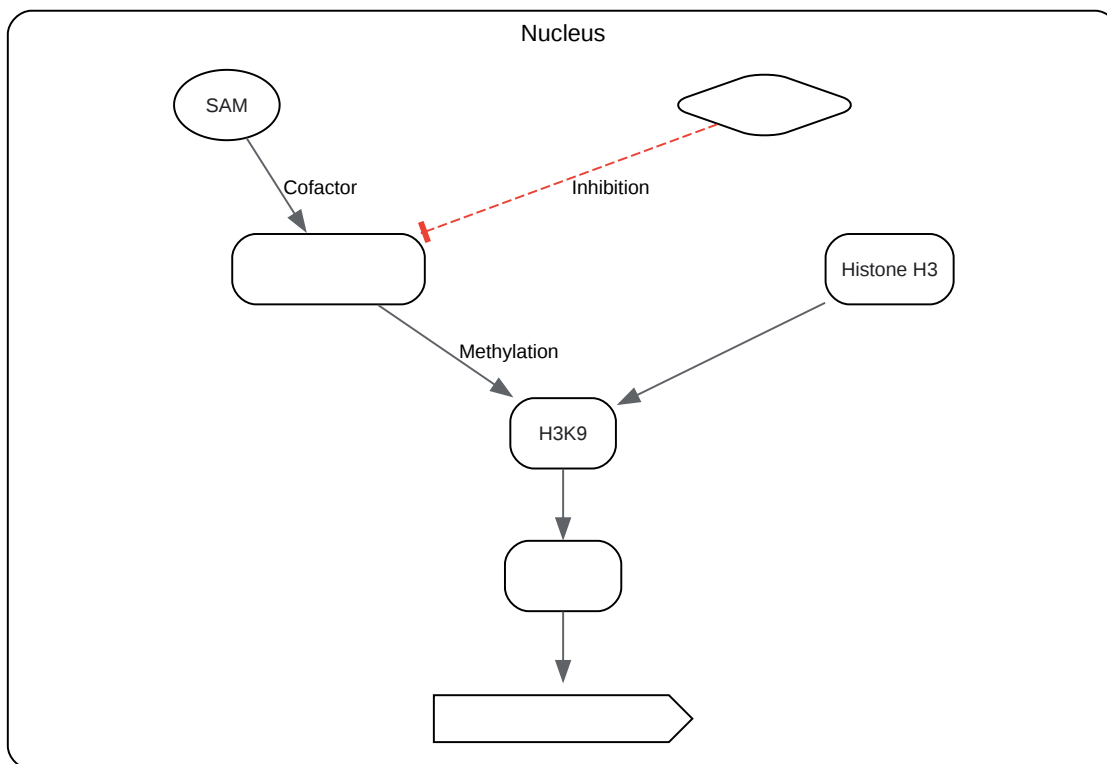
Compound	Off-Target Methyltransferases	Selectivity	Reference
UNC0642	>15 other methyltransferases	>20,000-fold	[2]
PRC2-EZH2	>2,000-fold	[2]	
A-366	21 other methyltransferases	>1000-fold	[5] [6]

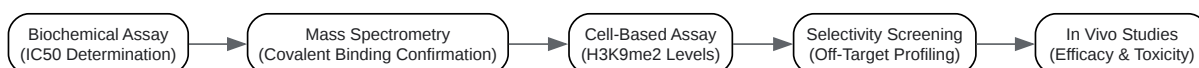
Note: The selectivity of **ZZM-1220** against a broader panel of methyltransferases and kinases has not yet been publicly disclosed. The data for UNC0642 and A-366 are provided to illustrate the potential for achieving high selectivity with G9a/GLP inhibitors.

Signaling Pathways and Experimental Workflows

G9a/GLP Signaling Pathway

The primary mechanism of action of **ZZM-1220** is the inhibition of the methyltransferase activity of the G9a/GLP complex. This complex is a key epigenetic regulator that transfers methyl groups from S-adenosylmethionine (SAM) to histone H3 at lysine 9 (H3K9), leading to the formation of H3K9me1 and H3K9me2. These methylation marks are associated with transcriptional repression.





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